2,3-Diethylphenol

Catalog No.
S15805149
CAS No.
66142-71-0
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Diethylphenol

CAS Number

66142-71-0

Product Name

2,3-Diethylphenol

IUPAC Name

2,3-diethylphenol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-3-8-6-5-7-10(11)9(8)4-2/h5-7,11H,3-4H2,1-2H3

InChI Key

RLEWTHFVGOXXTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)O)CC

2,3-Diethylphenol is an organic compound with the chemical formula C10H14OC_{10}H_{14}O and a CAS number of 526-75-0. It is a member of the phenolic compounds, characterized by the presence of two ethyl groups attached to the benzene ring at the 2 and 3 positions. This compound appears as a colorless to pale yellow liquid with a characteristic odor. Its molecular weight is approximately 150.22 g/mol, and it is known for its low solubility in water but higher solubility in organic solvents .

Typical of phenolic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of ethyl groups on the aromatic ring enhances the reactivity towards electrophiles due to their electron-donating properties. Common reactions include nitration and sulfonation.
  • Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
  • Reactions with Acids: It can undergo esterification reactions with carboxylic acids to form esters or with acyl chlorides to form acylated products.

These reactions are facilitated by the nucleophilic nature of the hydroxyl group attached to the aromatic ring .

The synthesis of 2,3-diethylphenol typically involves:

  • Alkylation of Phenol: One common method is the alkylation of phenol using ethyl bromide or ethyl chloride in the presence of a base like sodium hydroxide or potassium carbonate. This reaction allows for the introduction of ethyl groups at the desired positions on the aromatic ring.
  • Friedel-Crafts Alkylation: Another approach is through Friedel-Crafts alkylation, where phenol is treated with ethylene in the presence of a Lewis acid catalyst such as aluminum chloride.

These methods enable selective substitution at the 2 and 3 positions on the benzene ring .

2,3-Diethylphenol has several applications across different fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.
  • Antioxidants: Due to its potential antioxidant properties, it may be used in formulations aimed at reducing oxidative damage.
  • Industrial Uses: It can also find applications in plastics and resin formulations due to its chemical stability and reactivity .

Interaction studies involving 2,3-diethylphenol primarily focus on its reactivity with other chemicals rather than biological interactions. For instance:

  • Reactivity with Strong Bases: It shows significant reactivity towards strong bases, leading to deprotonation and subsequent nucleophilic attacks.
  • Compatibility with Solvents: Studies indicate that it is compatible with various organic solvents but may react adversely with strong oxidizing agents or acids.

Further research is needed to explore its interactions within biological systems and its potential effects on cellular processes .

Several compounds are structurally similar to 2,3-diethylphenol. Here are some comparisons highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2,4-DiethylphenolC10H14OC_{10}H_{14}OEthyl groups at positions 2 and 4; different reactivity pattern due to para substitution.
2-EthylphenolC9H12OC_9H_{12}OContains only one ethyl group; exhibits different physical properties and reactivity.
3-EthylphenolC9H12OC_9H_{12}OEthyl group at position 3; affects steric hindrance and electronic properties differently compared to 2,3-diethylphenol.
2,6-DiethylphenolC10H14OC_{10}H_{14}OEthyl groups at positions 2 and 6; impacts its chemical behavior significantly due to sterics.

The unique positioning of ethyl groups in 2,3-diethylphenol influences its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

150.104465066 g/mol

Monoisotopic Mass

150.104465066 g/mol

Heavy Atom Count

11

UNII

1PF22G4TTF

Dates

Last modified: 08-15-2024

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